

HSGN-218: A Technical Guide to a Novel Gut-Restrictive Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HSGN-218 is a promising novel gut-restrictive antibiotic with potent activity against Clostridioides difficile, a leading cause of healthcare-associated infections. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **HSGN-218**. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, cytotoxicity assessment, and in vivo efficacy studies are presented. Furthermore, this document elucidates the multi-targeting mechanism of action of **HSGN-218**, illustrated through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference.

Chemical Properties and Structure

HSGN-218 is a halogenated N-(1,3,4-oxadiazol-2-yl)benzamide. Its chemical structure and key properties are detailed below.

Table 1: Chemical and Physicochemical Properties of **HSGN-218**



Property	Value	Reference
IUPAC Name	N-(5-(3,5- dichlorophenyl)-1,3,4- oxadiazol-2-yl)-4- ((trifluoromethyl)thio)benzamid e	[1]
Molecular Formula	C16H8Cl2F3N3O2S	[1]
Molecular Weight	434.23 g/mol	[1]
CAS Number	2519410-44-5	[1]
InChI Key	YNSLXRYEPGHGRY- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=CC=C1C(=O)NC2=N N=C(O2)C3=CC(=CC(=C3)Cl) Cl)SC(F)(F)F	[2]
Hydrogen Bond Acceptors	5	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	6	[3]
Topological Polar Surface Area	88.35 Ų	[3]
XLogP	4.63	[3]

Table 2: Solubility of **HSGN-218**

Solubility
30 mg/mL
30 mg/mL
1 mg/mL
0.25 mg/mL



Synthesis

The synthesis of **HSGN-218** involves a multi-step process culminating in an amide coupling reaction.

Synthesis of 2-Amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole

A common method for the synthesis of the 2-amino-5-substituted-1,3,4-oxadiazole core involves the oxidative cyclization of a thiosemicarbazide precursor.[4]

- Step 1: Formation of Thiosemicarbazide Precursor: 3,5-Dichlorobenzoyl chloride is reacted with thiosemicarbazide to form 1-(3,5-dichlorobenzoyl)thiosemicarbazide.
- Step 2: Oxidative Cyclization: The thiosemicarbazide intermediate is then cyclized using an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, to yield 2-amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole.[4]

Synthesis of 4-((Trifluoromethyl)thio)benzoic acid

This starting material can be synthesized through various organic chemistry methods.

Final Amide Coupling

HSGN-218 is synthesized via an amide coupling reaction between 2-amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole and 4-((trifluoromethyl)thio)benzoic acid.

• Protocol: To a solution of 4-((trifluoromethyl)thio)benzoic acid (1 equivalent) and 2-amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (2.7 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The product is then purified using standard techniques like column chromatography.

Biological Activity and Mechanism of Action



HSGN-218 is a potent antibacterial agent with specific activity against Gram-positive bacteria, most notably Clostridioides difficile.

Antibacterial Spectrum

HSGN-218 demonstrates ultrapotent activity against a range of C. difficile clinical isolates.[5][6]

Table 3: Minimum Inhibitory Concentrations (MIC) of HSGN-218 against C. difficile

C. difficile Strain	MIC (μg/mL)
ATCC BAA 1801	0.007
Clinical Isolates	0.003 - 0.03

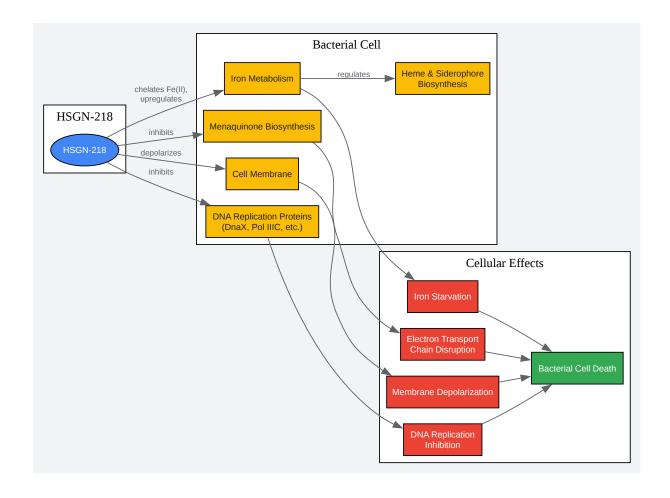
HSGN-218 also shows activity against other Gram-positive bacteria such as vancomycin-resistant enterococci (VRE), but is less effective against Gram-negative bacteria like E. coli, potentially due to efflux pump mechanisms.[5]

Mechanism of Action

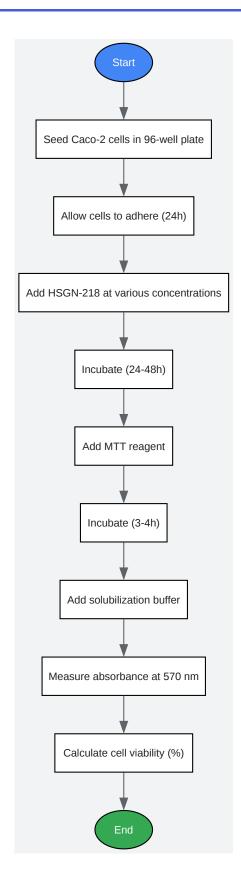
HSGN-218 is a multi-targeting antibiotic that disrupts several essential bacterial processes. Its mechanism of action is multifaceted and involves the following pathways:

- Iron Starvation: **HSGN-218** chelates iron(II) and upregulates bacterial heme and siderophore biosynthesis proteins, leading to a state of iron starvation.[1][7]
- Inhibition of Menaquinone Biosynthesis: This compound inhibits the production of menaquinone, a vital component of the bacterial electron transport chain.[8]
- Membrane Depolarization: HSGN-218 can depolarize the bacterial membrane, disrupting cellular integrity and function.[7]
- Inhibition of Essential Proteins: It has been shown to regulate the activity of key proteins involved in DNA replication and other essential cellular processes, including DnaX, Pol IIIC, BirA, LexA, and DnaC.[1][7]









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